![molecular formula C20H16F6N2O2 B5184472 2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves complex chemical reactions, including the use of trifluoroacetic acid as a reagent for cyclization reactions to yield quinolin-2-ones, indicating the potential involvement of similar reagents in synthesizing our compound of interest (Pathak, Madapa, & Batra, 2007).
Molecular Structure Analysis
Quinoline derivatives like "2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide" exhibit complex molecular structures. Studies involving similar compounds highlight the intricate interplay between various functional groups, contributing to their unique chemical behaviors (Ghosh et al., 2008).
Chemical Reactions and Properties
Research on related compounds shows tailored quinolin-2(1H)-ones as reactants in chemical synthesis, suggesting our compound may also participate in unique chemical reactions due to its fluorinated and acetamide groups (Madhu, Jetti, Narsaiah, & Punna, 2022).
Physical Properties Analysis
The physical properties of quinoline derivatives can be influenced by their fluorine content, impacting their solubility, boiling points, and stability. The trifluoromethyl groups in similar compounds suggest our compound may possess unique physical characteristics conducive to specific applications (Iaroshenko et al., 2011).
Chemical Properties Analysis
The chemical behavior of "2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide" likely involves reactions characteristic of both quinoline and acetamide functional groups, with the presence of trifluoroacetyl and phenyl groups influencing reactivity and potential chemical transformations (You et al., 2018).
properties
IUPAC Name |
2,2,2-trifluoro-N-[2-methyl-1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O2/c1-12-11-16(28(18(30)20(24,25)26)13-7-3-2-4-8-13)14-9-5-6-10-15(14)27(12)17(29)19(21,22)23/h2-10,12,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPQVHRXMBHNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(F)(F)F)N(C3=CC=CC=C3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-(2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylacetamide |
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